molecular formula C9H10FN3 B13909654 3-Fluoro-1-methyl-1H-indazole-5-methanamine

3-Fluoro-1-methyl-1H-indazole-5-methanamine

Cat. No.: B13909654
M. Wt: 179.19 g/mol
InChI Key: MPJUCIXGDYOGDW-UHFFFAOYSA-N
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Description

1-(3-Fluoro-1-methylindazol-5-yl)methanamine is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a methyl group on the indazole ring enhances the compound’s chemical properties, making it a valuable target for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-1-methylindazol-5-yl)methanamine typically involves multi-step reactions starting from commercially available precursors One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indazole core

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-1-methylindazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or hydrocarbon derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(3-Fluoro-1-methylindazol-5-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for targeting specific diseases such as cancer and neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-1-methylindazol-5-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The methyl group further modulates its pharmacokinetic properties, improving its stability and bioavailability.

Comparison with Similar Compounds

  • 1-(3-Fluoro-1H-indazol-5-yl)methanamine
  • 1-(3-Chloro-1-methylindazol-5-yl)methanamine
  • 1-(3-Bromo-1-methylindazol-5-yl)methanamine

Comparison: Compared to its analogs, 1-(3-fluoro-1-methylindazol-5-yl)methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

(3-fluoro-1-methylindazol-5-yl)methanamine

InChI

InChI=1S/C9H10FN3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13/h2-4H,5,11H2,1H3

InChI Key

MPJUCIXGDYOGDW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)C(=N1)F

Origin of Product

United States

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